2-(2-(2-Aminoethoxy)ethoxy)acetic acid
Overview
Description
“2-(2-(2-Aminoethoxy)ethoxy)acetic acid” is a PEG compound containing an amino group with a terminal carboxylic acid . It is also known as Amino-PEG2-CH2CO2H . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .
Synthesis Analysis
The synthesis of “2-(2-(2-Aminoethoxy)ethoxy)acetic acid” derivatives does not require isolation and purification of intermediates . These derivatives can be used to synthesize high load polystyrene-polyethylene glycol-like resins having excellent swelling characteristics .Molecular Structure Analysis
The molecular formula of “2-(2-(2-Aminoethoxy)ethoxy)acetic acid” is C6H13NO4 . The InChI key is RUVRGYVESPRHSZ-UHFFFAOYSA-N .Chemical Reactions Analysis
The amine group of “2-(2-(2-Aminoethoxy)ethoxy)acetic acid” is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
“2-(2-(2-Aminoethoxy)ethoxy)acetic acid” is a white to off-white crystalline powder . It has a melting point of 124.0 to 128.0 °C . The compound is slightly soluble in DMSO and methanol . It should be stored in a freezer, under -20°C, in a dark place, and under an inert atmosphere .Scientific Research Applications
PNA Oligoether Conjugation : The compound has been used in the synthesis of peptide nucleic acid (PNA) oligoether conjugates. Different methods, including the use of 2-(2-(2-aminoethoxy)ethoxy)ethanol, have been explored for conjugation to PNA with internally or N-terminal placed diaminopropionic acid residues. This approach facilitates the attachment of oligoethers and other functional groups to PNAs, enhancing their properties for various applications (Ghidini, Steunenberg, Murtola, & Strömberg, 2014).
Chiral Derivatizing Agents : Research indicates that compounds like 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a relative of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid, can be used as chiral derivatizing agents. These agents are important for determining the enantiomeric purity of other compounds, such as amines and alcohols, in spectroscopic analyses (Majewska, 2015; Majewska, 2019).
Gene Delivery : A biodegradable cationic polymer, poly(2-(2-aminoethoxy)ethoxy)phosphazene (PAEP), bearing primary amino groups, was synthesized for gene delivery. This polymer demonstrated potential as a carrier for gene delivery, showing efficient DNA condensation and lower cytotoxicity compared to other delivery systems (Yang, Zhang, Chen, Gu, & Li, 2010).
Surface Modification for High-Energy Storage Application : The compound 2-[2-(2-methoxyethoxy)ethoxy]acetic acid (MEEAA) was used to modify barium titanate nanoparticles for enhancing their dispersion in polymer matrices. This surface modification significantly improved the energy storage capabilities of the resulting polymer composites (Shen, Luo, Yu, Sun, & Wong, 2016).
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation .
Future Directions
“2-(2-(2-Aminoethoxy)ethoxy)acetic acid” is used in the development of chemically modified peptide nucleic acid (PNA) as a probe for qualitative and quantitative detection of DNA . It is also used in the preparation and studies of the biological activities of kappa agonist CovX-bodies . Future research may focus on these areas and the potential applications of this compound in other fields.
properties
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVRGYVESPRHSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
139729-28-5 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(carboxymethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139729-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10327018 | |
Record name | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Aminoethoxy)ethoxy)acetic acid | |
CAS RN |
134978-97-5 | |
Record name | (2-(2-Aminoethoxy)ethoxy)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134978975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Amino-3,6-dioxaoctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2-(2-AMINOETHOXY)ETHOXY)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V919MKW0M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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